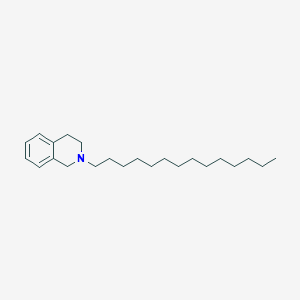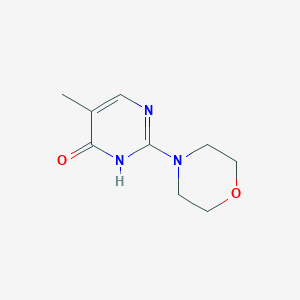
4-Amino-2-chlorobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-chlorobutanoic acid is an organic compound with the molecular formula C4H8ClNO2 It is a derivative of butanoic acid, characterized by the presence of an amino group at the 4th position and a chlorine atom at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-chlorobutanoic acid can be achieved through several methods. One common approach involves the amidomalonate synthesis, which begins with the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by alkylation with a primary alkyl halide . Another method involves the reductive amination of an α-keto acid with ammonia and a reducing agent .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis techniques. For example, the use of recyclable chiral auxiliaries to form corresponding Ni(II) complexes with glycine Schiff base, followed by alkylation with CF3–CH2–I under basic conditions .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2-chlorobutanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced depending on the reagents used.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate can facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions may yield various substituted butanoic acids, while oxidation and reduction reactions can lead to different amino acid derivatives .
Scientific Research Applications
4-Amino-2-chlorobutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is utilized in the production of various chemical intermediates and specialty chemicals
Mechanism of Action
The mechanism of action of 4-Amino-2-chlorobutanoic acid involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, while the chlorine atom can influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways, including enzyme catalysis and signal transduction .
Comparison with Similar Compounds
4-Chlorobutanoic acid: Similar in structure but lacks the amino group.
2-Amino-4-chlorobutanoic acid: Similar but with different positioning of the amino and chlorine groups.
4-Amino-2-chlorobenzoic acid: Contains a benzene ring instead of a butanoic acid backbone .
Uniqueness: 4-Amino-2-chlorobutanoic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications.
Properties
Molecular Formula |
C4H8ClNO2 |
|---|---|
Molecular Weight |
137.56 g/mol |
IUPAC Name |
4-amino-2-chlorobutanoic acid |
InChI |
InChI=1S/C4H8ClNO2/c5-3(1-2-6)4(7)8/h3H,1-2,6H2,(H,7,8) |
InChI Key |
GMTKEFXQMRVCOB-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)C(C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,2'-(Ethane-1,1-diyl)bis{5-[1-(furan-2-yl)ethyl]furan}](/img/structure/B12916422.png)


![2-Amino-6-[(naphthalen-2-yl)sulfanyl]quinazoline-4(1H)-thione](/img/structure/B12916428.png)

![Furo[3,4-b]furan](/img/structure/B12916448.png)


![Furan-2-ylmethyl 4'-octyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B12916458.png)



